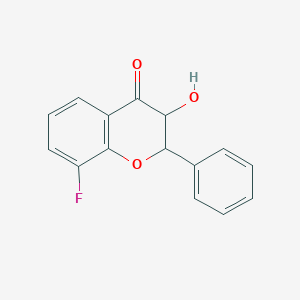
4H-1-Benzopyran-4-one, 8-fluoro-2,3-dihydro-3-hydroxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-hydroxy-2-phenylchroman-4-one: is a synthetic compound belonging to the class of chroman-4-one derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-hydroxy-2-phenylchroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylchroman-4-one and fluorinating agents.
Hydroxylation: The hydroxyl group at the 3rd position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide (H₂O₂) in the presence of catalysts.
Industrial Production Methods: Industrial production of 8-Fluoro-3-hydroxy-2-phenylchroman-4-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chroman-4-one derivatives.
Scientific Research Applications
Chemistry: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound exhibits potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its effects on cellular processes and enzyme inhibition.
Medicine: In medicinal chemistry, 8-Fluoro-3-hydroxy-2-phenylchroman-4-one is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: The compound finds applications in the pharmaceutical and cosmetic industries. It is used in the formulation of skincare products and as an active ingredient in certain medications.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-hydroxy-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. Its effects are mediated through pathways involving reactive oxygen species (ROS) and signaling cascades.
Comparison with Similar Compounds
2-Phenylchroman-4-one: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties.
3-Hydroxy-2-phenylchroman-4-one: Similar structure but without the fluorine atom.
8-Fluoro-2-phenylchroman-4-one: Lacks the hydroxyl group at the 3rd position.
Uniqueness: 8-Fluoro-3-hydroxy-2-phenylchroman-4-one is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and potential applications. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
644973-57-9 |
|---|---|
Molecular Formula |
C15H11FO3 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
8-fluoro-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO3/c16-11-8-4-7-10-12(17)13(18)14(19-15(10)11)9-5-2-1-3-6-9/h1-8,13-14,18H |
InChI Key |
AZLTYHNWFUOGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C(=CC=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)

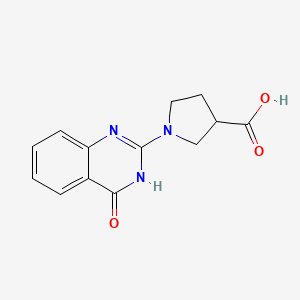
![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
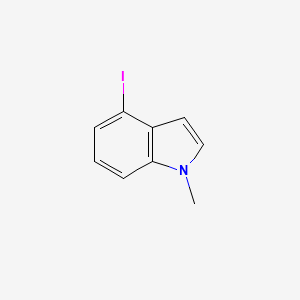
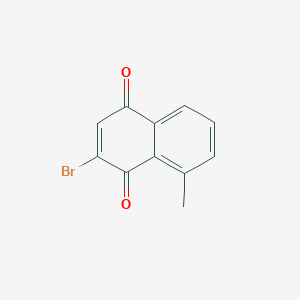


![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)

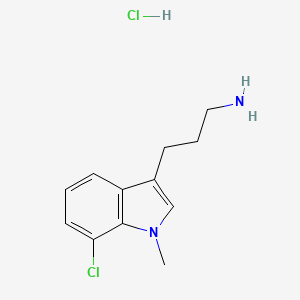
![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
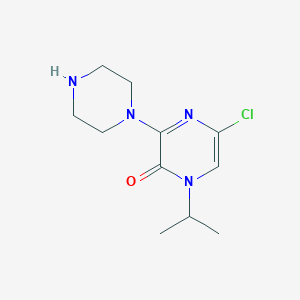
![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)
